3,4-diethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3,4-diethyl-1H-pyrrole-2-carbaldehyde: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound, with the molecular formula C9H13NO , features two ethyl groups attached to the third and fourth positions of the pyrrole ring, and an aldehyde group at the second position. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethylpyrrole and formylating agents.
Formylation Reaction: The formylation of 3,4-diethylpyrrole can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the aldehyde group at the second position of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3,4-diethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using Br2 in acetic acid or nitration using HNO3 and H2SO4.
Major Products Formed:
Oxidation: 3,4-diethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-diethyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3,4-diethyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive molecules. They exhibit antimicrobial, antifungal, and anticancer properties, making them candidates for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Pyrrole-based drugs are investigated for their efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-diethyl-1H-pyrrole-2-carbaldehyde and its derivatives involves interactions with biological targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, its aromatic structure allows it to interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure with different alkyl substituents.
3,4-dimethyl-1H-pyrrole-2-carbaldehyde: Lacks ethyl groups, affecting its reactivity and properties.
3,4-diethyl-1H-pyrrole-2-carboxylic acid: Oxidized form of the aldehyde compound.
Uniqueness: 3,4-diethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at the third and fourth positions enhances its lipophilicity and potential interactions with biological membranes, making it distinct from other pyrrole derivatives.
Properties
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326880 | |
Record name | 3,4-diethyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-26-4 | |
Record name | 3,4-diethyl-2-formylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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